1,5-Diphenyl-3-methyl-1H-pyrazole

説明

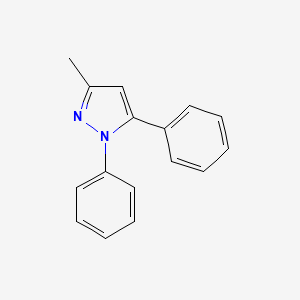

1,5-Diphenyl-3-methyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at adjacent positions. This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities and applications in various fields, including medicine and agriculture .

準備方法

Synthetic Routes and Reaction Conditions

1,5-Diphenyl-3-methyl-1H-pyrazole can be synthesized through various methods. One common approach involves the reaction of hydrazine derivatives with acetylenic ketones, leading to the formation of pyrazoles . Another method includes the Claisen-Schmidt condensation reaction of 3-methyl-1,5-diphenyl-1H-pyrazole-4-carbaldehyde with acetophenone derivatives .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of transition-metal catalysts and photoredox reactions. These methods offer high yields and are suitable for large-scale production .

化学反応の分析

Types of Reactions

1,5-Diphenyl-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.

Substitution: Substitution reactions often involve halogenation or nitration under specific conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Hydrazine in ethanol.

Substitution: Halogenation using bromine in chloroform.

Major Products Formed

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of halogenated pyrazoles.

科学的研究の応用

Pharmaceutical Applications

-

Anticancer Activity

- Recent studies have demonstrated that derivatives of 1,5-diphenyl-3-methyl-1H-pyrazole exhibit notable cytotoxicity against various cancer cell lines. For instance, a study synthesized 4-substituted derivatives of this compound and evaluated their antiviral and anticancer activities in vitro. The results indicated that certain derivatives displayed significant inhibition of cancer cell proliferation, showcasing their potential as lead compounds in cancer therapy .

-

Antimicrobial Properties

- The compound has been tested for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. A series of experiments using disc diffusion methods revealed that certain derivatives possess potent antibacterial activity, making them candidates for developing new antimicrobial agents .

- Anti-inflammatory and Analgesic Effects

Agricultural Chemistry

- Agrochemical Synthesis

- Fungicidal Activity

Material Science

- Polymer Development

- Nanomaterials

Data Tables and Case Studies

作用機序

The mechanism of action of 1,5-Diphenyl-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes, leading to the disruption of metabolic processes in microorganisms. This compound may also interact with DNA, causing structural changes that inhibit replication .

類似化合物との比較

Similar Compounds

- 1,3-Diphenyl-1H-pyrazole

- 3,5-Diphenyl-1H-pyrazole

- 3-Methyl-1H-pyrazole

Uniqueness

1,5-Diphenyl-3-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrazole derivatives, it exhibits higher stability and a broader range of biological activities .

生物活性

1,5-Diphenyl-3-methyl-1H-pyrazole is a nitrogen-containing heterocyclic compound that has garnered attention in various fields of biological research due to its diverse pharmacological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound exhibits its biological effects primarily through interactions with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : It has been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially influencing mood and cognitive functions.

- Cell Cycle Arrest and Apoptosis : In cancer cell lines, this compound induces cell cycle arrest and promotes apoptosis. For instance, studies have demonstrated that it can significantly inhibit the proliferation of breast cancer cells (MCF-7) by arresting them in the G1 phase of the cell cycle .

- Antiviral Activity : Recent research indicates that derivatives of this compound exhibit antiviral properties against various viruses, including herpes simplex virus type 1. The mechanism involves binding to viral proteins and disrupting their function .

Pharmacological Activities

The compound has been investigated for a range of biological activities:

- Antimicrobial Properties : It has shown significant antibacterial and antifungal activities. For example, certain derivatives have been tested against E. coli and S. aureus, demonstrating effective inhibition .

- Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in various models .

- Anticancer Potential : Several studies have reported that this compound exhibits antiproliferative effects across different cancer cell lines. For instance, it has been found to inhibit the growth of lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells with IC50 values ranging from 0.83 to 1.81 μM .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of this compound derivatives, compounds were synthesized and tested against MCF-7 cells. The results indicated significant growth inhibition attributed to apoptosis induction and cell cycle arrest at the G1 phase . The study highlighted the downregulation of cyclin D2 and CDK2 as critical factors in mediating these effects.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of various pyrazole derivatives against common bacterial strains. Compounds were tested at concentrations of 40 µg/mL against Bacillus subtilis, E. coli, and Aspergillus niger. Results showed promising antibacterial activity with several compounds outperforming standard antibiotics .

Data Summary

特性

IUPAC Name |

3-methyl-1,5-diphenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2/c1-13-12-16(14-8-4-2-5-9-14)18(17-13)15-10-6-3-7-11-15/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKSOEKUCNSKLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409326 | |

| Record name | 1,5-Diphenyl-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201580 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3729-90-6 | |

| Record name | 1,5-Diphenyl-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。